molecular formula C16H12Cl2N2O B1396448 6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-05-1

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396448
CAS No.: 1332529-05-1
M. Wt: 319.2 g/mol
InChI Key: WXQGHWQAVSJRHJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound characterized by its quinoline core structure, which is substituted with a pyridine ring and a carbonyl chloride group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-methylquinoline and 2-pyridinecarboxylic acid chloride.

  • Reaction Steps:

    • The 6-methylquinoline is first activated using a strong base such as sodium hydride (NaH).

    • The activated quinoline is then reacted with 2-pyridinecarboxylic acid chloride in the presence of a suitable solvent like dichloromethane (DCM).

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and pressure to ensure product consistency.

  • Purification: Industrial-scale purification involves techniques like distillation and crystallization to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace the chloride group.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Various nucleophiles, in polar aprotic solvents like DCM.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The quinoline core can bind to enzyme active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases and proteases.

Comparison with Similar Compounds

  • 6-Methylquinoline: Similar core structure but lacks the pyridine and carbonyl chloride groups.

  • 2-Pyridinecarboxylic acid chloride: Similar pyridine component but different core structure.

  • Quinoline-4-carbonyl chloride: Similar carbonyl chloride group but different substitution pattern.

Properties

IUPAC Name

6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O.ClH/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14;/h2-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQGHWQAVSJRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
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6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
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6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
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6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
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6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

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